commercial suppliers of Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate
commercial suppliers of Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate
An In-Depth Technical Guide to Sourcing and Synthesis of Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate. We will delve into its strategic importance, commercial sourcing challenges, a detailed synthesis protocol from readily available precursors, and the critical quality control measures necessary for its effective use in research and development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is a highly functionalized heterocyclic compound. Its pyrimidine core is a foundational element in nucleic acids, and as such, pyrimidine derivatives are of immense interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1].
The specific arrangement of substituents on this molecule makes it a particularly valuable building block for combinatorial chemistry and lead optimization:
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The 2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol moieties.
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The 4-iodo group is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.
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The 5-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification or for modulating pharmacokinetic properties.
A critical finding of our market analysis is that Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is not a standard, off-the-shelf commercial product. This guide, therefore, focuses on two practical procurement strategies: engaging a custom synthesis service or performing an in-house synthesis from commercially available starting materials.
Compound Profile
| Property | Value |
| IUPAC Name | Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate |
| Molecular Formula | C₇H₆ClIN₂O₂ |
| Molecular Weight | 312.50 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(I)N=C(Cl)N=C1 |
| Physical Form (Predicted) | Solid |
| CAS Number | Not assigned |
Sourcing Strategy: Precursors and Custom Synthesis
Given the lack of direct commercial suppliers, researchers must source the necessary precursors. The most logical and cost-effective starting material is Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4) , which is readily available.
Table of Commercial Suppliers for Ethyl 2-chloropyrimidine-5-carboxylate
| Supplier | Purity | Available Quantities | Notes |
| MilliporeSigma | 97% | Custom | Sold via partner ChemScene LLC. |
| TCI Chemicals | >98% | 1g, 5g | Provides detailed Safety Data Sheet (SDS).[2] |
| MedChemExpress | 99.89% | 100mg, 250mg, 500mg | Marketed as a biochemical reagent for synthesis.[3] |
| ChemicalBook | N/A | Multiple | Acts as a directory for numerous suppliers, with over 200 listed.[4] |
Alternatively, many of these larger chemical suppliers (e.g., MilliporeSigma, TCI) offer custom synthesis services and could be contracted to perform the subsequent iodination step.
Supplier Qualification Workflow
The process of selecting and validating a supplier for a critical precursor is paramount. The following workflow ensures that the starting material is suitable for a sensitive, multi-step synthesis.
Caption: Workflow for qualifying a chemical supplier for a key precursor.
Proposed Synthesis Protocol
The most direct route to Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is via electrophilic iodination of the commercially available Ethyl 2-chloropyrimidine-5-carboxylate. The electron-rich pyrimidine ring is activated towards substitution, and the C4 position is a likely site for iodination. N-Iodosuccinimide (NIS) is an effective and commonly used iodinating agent for such transformations.[5]
Reaction Scheme
Caption: Proposed synthesis of the target compound via electrophilic iodination.
Detailed Experimental Protocol
Materials:
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Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)
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N-Iodosuccinimide (NIS) (1.2 eq)
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Anhydrous Acetonitrile (or DMF)
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Ethyl acetate (EtOAc)
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10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.2 eq) portion-wise at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Quenching and Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution to quench any unreacted iodine (the organic layer will lose any brown/purple color). Wash subsequently with water and then brine.[5]
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate.
Quality Control and Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the final compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key expected signals include a triplet and a quartet for the ethyl ester protons and a singlet for the C6-H proton of the pyrimidine ring. The chemical shift of the C6-H proton is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen and halogen atoms.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the molecular weight of the product (312.5 m/z for [M+H]⁺) and establish its purity.
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Potential Impurities: The primary impurity to screen for is the unreacted starting material, Ethyl 2-chloropyrimidine-5-carboxylate. Di-iodinated species are also a possibility, though less likely under controlled stoichiometry.
Applications in Drug Discovery Workflow
This trifunctional building block is ideally suited for generating a library of diverse compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[6]
Caption: Use of the core scaffold to generate a diverse library for SAR studies.
Safety, Handling, and Storage
While a specific SDS for the title compound does not exist, data from structurally similar halogenated pyrimidines should be used to guide handling procedures.
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Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation.[2][7][8]
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Personal Protective Equipment (PPE): Handle only in a certified fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended, protected from light.[7]
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Spill & Disposal: In case of a spill, evacuate the area and use personal protective equipment. Absorb the material with an inert substance and place it in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant.[7][9]
Conclusion
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate represents a high-value, versatile intermediate for the synthesis of novel chemical entities in drug discovery. Although not directly available from commercial suppliers, this guide provides a clear and actionable strategy for its procurement through either custom synthesis or a robust, in-house laboratory preparation from a readily available precursor. Adherence to the detailed synthesis and purification protocols, along with stringent quality control, will empower research teams to effectively leverage this powerful chemical tool in their programs.
References
- SAFETY DATA SHEET - TCI Chemicals. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/assets/sds/E1250_EN.pdf]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466810010]
- material safety data sheet - Capot Chemical. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/23583-cas.html]
- ETHYL 4-CHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | Georganics. Georganics Ltd. [URL: https://www.georganics.co.
- Ethyl 2-chloropyrimidine-5-carboxylate synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/89793-12-4.htm]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC447430050]
- Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 - MilliporeSigma. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/csch987eec6c]
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, 98% - ThermoFisher. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives - Benchchem. BenchChem. [URL: https://www.benchchem.com/pdf/B1056_SAR.pdf]
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - Apollo Scientific. Apollo Scientific. [URL: https://www.apolloscientific.co.
- Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | 1246632-85-8 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h97a45ca0]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-25767]
- Ethyl 2,4-Dichloro-pyrimidine-5-carboxylate - Oakwood Chemical. Oakwood Chemical. [URL: https://www.oakwoodchemical.com/Products.aspx?cas=51940-64-8]
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. Georganics Ltd. [URL: https://www.georganics.co.
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - MedchemExpress.com. MedChemExpress. [URL: https://www.medchemexpress.com/ethyl-4-chloro-2-(methylthio)
- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine - Benchchem. BenchChem. [URL: https://www.benchchem.com/pdf/B1178_Technical_Guide.pdf]
- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Ethyl 2-chloropyrimidine-5-carboxylate | Biochemical Reagent | MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.
- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities - Scirp.org. Scientific Research Publishing. [URL: https://www.scirp.
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - MDPI. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2539]
Sources
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. georganics.sk [georganics.sk]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.se [fishersci.se]
